(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME
Overview
Description
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is a derivative of indole, a significant heterocyclic system found in many natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Spiroindole derivatives: Compounds with a spirocyclic structure fused to the indole ring.
Uniqueness
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(1,5,6,7-tetrahydroindol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c11-10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9,11H,1-3H2 |
InChI Key |
NGYHNWRKMRIRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN2)C(=NO)C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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